![molecular formula C5H4N4O B6594316 别嘌醇 CAS No. 9002-17-9](/img/structure/B6594316.png)
别嘌醇
描述
Allopurinol is a xanthine oxidase inhibitor that is widely used to treat gout and hyperuricemia. It works by reducing the production of uric acid in the body, which is the primary cause of gout. Allopurinol has been in use for over 50 years and has been proven to be effective in treating gout and hyperuricemia.
科学研究应用
心脏应用
- 心肌缺血:别嘌醇对心肌缺血的血流动力学、心电图和生化改变显示出有益作用,改善心肌收缩力和心输出量,并表现出抗心律失常作用 (DeWall 等人,1971 年)。
- 冠状动脉搭桥手术:一项研究表明,别嘌醇可以减少心肌缺血和再灌注期间细胞毒性自由基的形成,从而在冠状动脉搭桥手术后改善心脏功能并降低早期死亡率 (Johnson 等人,1991 年)。
神经应用
- 癫痫治疗:别嘌醇作为附加疗法治疗难治性癫痫时表现出有效性,显示出显着的癫痫发作减少 (Tada 等人,1991 年)。
皮肤应用
- 皮肤病学:别嘌醇已被用于各种皮肤病,如穿孔性胶原病、结节病和银屑病,这可能是由于其抗氧化或抗炎特性 (Tsai 和 Yeh,2010 年)。
心血管健康
- 血管氧化应激和内皮功能:别嘌醇改善内皮功能并降低血管氧化应激,这可能降低冠状动脉疾病患者未来的心血管死亡率 (Rajendra 等人,2011 年)。
药代动力学和药效学
- 药代动力学:别嘌醇代谢为氧嘌呤醇,这有助于其降尿酸功效。其药代动力学包括口服生物利用度、消除半衰期和肾脏清除率,这对于肾功能不全的剂量调整很重要 (Day 等人,2007 年)。
不良反应的遗传标记
- HLA-B*5801 等位基因关联:HLA-B*5801 等位基因与别嘌醇诱发的严重皮肤不良反应显着相关,突出了遗传易感性在这些情况中的重要性 (Hung 等人,2005 年)。
抗惊厥作用
- 抗惊厥疗效:别嘌醇显示出作为抗惊厥药的潜力,在动物模型中显着减少癫痫发作阶段,而不会引起行为毒性 (Wada 等人,1992 年)。
肝功能
- 肝组织病理学:研究表明,长期使用别嘌醇会导致肝脏结构改变,并可能导致肝毒性 (Lestari 等人,2022 年)。
作用机制
Target of Action
Allopurinol primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are key steps in the purine degradation pathway .
Mode of Action
Allopurinol acts as a xanthine oxidase inhibitor . It is a structural analogue of the natural purine base, hypoxanthine . By competitively binding to xanthine oxidase, allopurinol inhibits the enzyme’s activity, thereby preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This results in decreased production of uric acid without disrupting the biosynthesis of vital purines .
Biochemical Pathways
The inhibition of xanthine oxidase by allopurinol disrupts the purine catabolism pathway, leading to reduced production of uric acid . This process decreases urate and relieves the symptoms of gout, which may include painful tophi, joint pain, inflammation, redness, decreased range of motion, and swelling . Allopurinol also influences the metabolism of thiopurines, potentially leading to a reduction in methylated metabolites of thiopurines .
Pharmacokinetics
Allopurinol exhibits good oral bioavailability (79 ± 20%) and is rapidly and extensively absorbed following oral administration . It has an elimination half-life (t1/2) of 1.2 ± 0.3 hours, apparent oral clearance (CL/F) of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration (Vd/F) of 1.31 ± 0.41 L/kg . Allopurinol is metabolized to oxypurinol, which is also an inhibitor of xanthine oxidase .
Result of Action
The inhibition of xanthine oxidase by allopurinol leads to decreased production of uric acid, thereby reducing the symptoms of gout and other conditions associated with high uric acid levels . Allopurinol has also been shown to protect human glomerular endothelial cells from high glucose-induced reactive oxygen species generation, p53 overexpression, and endothelial dysfunction . Furthermore, it has been suggested that allopurinol may induce subclinical hypothyroidism .
Action Environment
Environmental factors such as dietary habits and comorbid conditions can influence the incidence of gout, which is a primary indication for allopurinol use . Additionally, renal impairment can affect the clearance of allopurinol and its metabolites, necessitating dose adjustments in patients with renal dysfunction .
属性
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | allopurinol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Allopurinol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4022573 | |
Record name | Allopurinol | |
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Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | Allopurinol | |
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Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
Record name | SID56424020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | Allopurinol | |
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Record name | Allopurinol | |
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Record name | Allopurinol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
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Mechanism of Action |
Allopurinol is a structural analog of the natural purine base, hypoxanthine. After ingestion, allopurinol is metabolized to its active metabolite, oxypurinol (_alloxanthine_) in the liver, which acts as an inhibitor of xanthine oxidase enzyme. Allopurinol and its active metabolite inhibit xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. Inhibition of this enzyme is responsible for the effects of allopurinol. This drug increases the reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis by a process that involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process results in an increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis. The end result is decreased urine and serum uric acid concentrations, which decreases the incidence of gout symptoms. Accompanying the reduction of serum uric acid by allopurinol is an increase in the serum and urine concentrations of hypoxanthine and xanthine (due to inhibition of xanthine oxidase). In the absence of allopurinol, regular urinary excretion of oxypurines almost entirely occurs in the form of uric acid. After the ingestion of allopurinol, the contents of excreted urine are hypoxanthine, xanthine, and uric acid. Because each substance has its own individual solubility, the concentration of uric acid in plasma is decreased without exposing the renal tissues to a high load of uric acid, thereby decreasing the risk of crystalluria. By lowering the uric acid concentration in the plasma below its limits of solubility, allopurinol encourages the dissolution of gout tophi. Although the levels of hypoxanthine and xanthine are found to be increased after allopurinol ingestion, the risk of deposition in renal tissues is less than that of uric acid, as they become more soluble and are rapidly excreted by the kidney., Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug., Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily., Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion., Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous., Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity. | |
Record name | Allopurinol | |
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Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS RN |
315-30-0, 184789-03-5, 691008-24-9 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
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Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |
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Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
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Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Allopurinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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